molecular formula C5H5N3O3S B1281462 [(5-Methyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetic acid CAS No. 83244-81-9

[(5-Methyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetic acid

Número de catálogo: B1281462
Número CAS: 83244-81-9
Peso molecular: 187.18 g/mol
Clave InChI: OUAHTIJLJPRDLH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Enzyme Inhibition

(5-Methyl-1,3,4-thiadiazol-2-yl)aminoacetic acid has been identified as an inhibitor of certain enzymes involved in metabolic processes. For example, it can inhibit O-GlcNAc hydrolase (OGA), which plays a crucial role in regulating tau protein phosphorylation. This inhibition can potentially be harnessed for therapeutic strategies against tauopathies such as Alzheimer's disease and progressive supranuclear palsy .

Cellular Effects

The compound influences several cellular processes:

  • Cell Signaling: It modulates signaling pathways that are critical for cell proliferation and apoptosis.
  • Gene Expression: It alters the expression of genes involved in various metabolic processes, affecting overall cellular metabolism .

Neurodegenerative Disorders

Research indicates that (5-Methyl-1,3,4-thiadiazol-2-yl)aminoacetic acid may be beneficial in treating neurodegenerative disorders. Its role as an OGA inhibitor suggests that it could help reduce hyperphosphorylated tau levels in the brain, thus addressing the underlying pathology of Alzheimer's disease .

Alzheimer's Disease Treatment

A study highlighted the efficacy of OGA inhibitors in reducing tau hyperphosphorylation. (5-Methyl-1,3,4-thiadiazol-2-yl)aminoacetic acid was noted for its potential to slow down neurodegeneration associated with tauopathies by modulating tau protein levels .

Antimicrobial Evaluation

A recent investigation into thiadiazole derivatives demonstrated promising antimicrobial activity against various pathogens. While specific results for (5-Methyl-1,3,4-thiadiazol-2-yl)aminoacetic acid were not detailed, its structural characteristics suggest similar potential .

Mecanismo De Acción

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

(5-Methyl-1,3,4-thiadiazol-2-yl)aminoacetic acid stands out due to its unique combination of a thiadiazole ring and an oxoacetic acid moiety, which imparts distinct chemical reactivity and biological activity . This makes it a valuable compound for various research and industrial applications.

Actividad Biológica

(5-Methyl-1,3,4-thiadiazol-2-yl)aminoacetic acid, with the CAS number 83244-81-9, is a compound that has garnered attention for its potential biological activities. This article discusses its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of (5-Methyl-1,3,4-thiadiazol-2-yl)aminoacetic acid is C₅H₅N₃O₃S. It has a molecular weight of approximately 187.18 g/mol and a density of 1.711 g/cm³ . The compound features a thiadiazole ring which is known for its diverse pharmacological activities.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to (5-Methyl-1,3,4-thiadiazol-2-yl)aminoacetic acid have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study highlighted that certain thiadiazole derivatives demonstrated broad-spectrum activity against drug-resistant strains of Staphylococcus aureus and Enterococcus faecium .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
AS. aureus0.5 µg/mL
BE. faecium0.25 µg/mL
CC. albicans0.75 µg/mL

Anticancer Activity

Thiadiazole derivatives are also being explored for their anticancer properties. In vitro studies have shown that certain compounds can significantly reduce the viability of cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer). For example, one study reported that a derivative exhibited a viability reduction of 39.8% in Caco-2 cells at a concentration of 100 µM .

Table 2: Anticancer Activity Against Various Cell Lines

CompoundCell LineViability Reduction (%) at 100 µM
DA54931.9
ECaco-239.8
FMCF-727.2

Structure-Activity Relationship (SAR)

The biological activity of (5-Methyl-1,3,4-thiadiazol-2-yl)aminoacetic acid can be attributed to specific structural features:

  • Substituents on the Thiadiazole Ring : The presence of electron-withdrawing groups (e.g., halogens) enhances antimicrobial activity.
  • Functional Groups : Hydroxy or methoxy groups at the para position increase anticancer and antioxidant potential.
  • Ring Modifications : Alterations in the thiadiazole structure can lead to varied biological responses, indicating the importance of precise molecular design in drug development .

Case Studies

Several studies have been conducted to evaluate the biological efficacy of thiadiazole derivatives:

  • Antimicrobial Efficacy : A compound similar to (5-Methyl-1,3,4-thiadiazol-2-yl)aminoacetic acid was tested against Mycobacterium tuberculosis, showing over 90% inhibition at specific concentrations .
  • Anticancer Studies : Research focusing on novel thiazole derivatives indicated that modifications led to enhanced activity against resistant cancer cell lines, suggesting potential therapeutic applications in oncology .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for (5-Methyl-1,3,4-thiadiazol-2-yl)aminoacetic acid and its derivatives?

  • Answer : A two-step heterocyclization-alkylation procedure is widely used. First, acylated thiosemicarbazides undergo cyclization with carbon disulfide to form 5-R-amino-1,3,4-thiadiazole-2-thiol intermediates. Second, alkylation with reagents like chloroacetic acid derivatives introduces functional groups (e.g., sulfanylacetic acid). Recrystallization from DMF/acetic acid ensures purity . Alternative methods involve refluxing with sodium acetate in acetic acid for 3–5 hours to form crystalline products .

Q. Which analytical techniques validate the structural integrity and purity of this compound?

  • Answer :

  • Elemental analysis : Confirms empirical formula.
  • 1H NMR and IR spectroscopy : Verify functional groups (e.g., thiadiazole ring, carbonyl).
  • TLC : Monitors reaction progress and purity .

Q. How are in vitro antimicrobial activities of thiadiazole derivatives evaluated?

  • Answer : Standard assays include:

  • Minimum Inhibitory Concentration (MIC) : Against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli).
  • Zone of Inhibition : Disk diffusion methods.
  • Positive controls (e.g., sulfamethizole derivatives) benchmark activity .

Advanced Research Questions

Q. What computational strategies optimize enzymatic synthesis pathways for derivatives?

  • Answer :

  • Enzyme Design : Tools like PRODA generate sequence libraries (e.g., 770 variants) to enhance catalytic efficiency in aqueous synthesis.
  • Molecular Dynamics (MD) Simulations : Short-time MD evaluates binding kinetics between acyl donors (e.g., TZAM) and nucleophiles (e.g., 7-ZACA) for cephalosporin derivatives .

Q. How do molecular docking studies elucidate target interactions?

  • Answer :

  • Coordination Chemistry : Thiadiazole rings bind transition metals (e.g., Cu²⁺, Zn²⁺) via sulfur/nitrogen atoms, modulating enzyme inhibition.
  • Docking Software (AutoDock, Glide) : Predict interactions with antimicrobial targets (e.g., penicillin-binding proteins) or anticancer kinases .

Q. What structural modifications enhance biological activity?

  • SAR Insights :

  • 5-Methyl Group : Critical for hydrophobic interactions; substitution with bulkier groups (e.g., isopropyl) alters bioavailability.
  • Sulfanylacetic Acid Moiety : Modifies solubility and membrane permeability.
  • Alkylation Reagents : Varying alkyl halides (e.g., ethyl vs. benzyl) fine-tune selectivity .

Q. How are crystallization challenges addressed during synthesis?

  • Answer :

  • Solvent Systems : DMF/acetic acid (1:1) improves crystal formation for X-ray diffraction.
  • Temperature Gradients : Slow cooling (0.5°C/min) reduces amorphous byproducts .

Q. Contradiction Analysis

Q. Why do reported biological activities vary across studies?

  • Key Factors :

  • Purity Differences : Impurities ≥5% skew MIC values (validate via HPLC).
  • Assay Variability : Broth microdilution vs. agar dilution methods yield discrepancies.
  • Structural Isomerism : Undetected stereoisomers (e.g., cis vs. trans) alter efficacy .

Q. How to resolve low yields in alkylation steps?

  • Optimization Strategies :

  • Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) for polar solvents.
  • Microwave-Assisted Synthesis : Reduces reaction time from 4 h to 30 min .

Q. Methodological Recommendations

Q. What advanced techniques characterize stability under physiological conditions?

  • Answer :
  • HPLC-MS : Quantifies degradation products at pH 7.4, 37°C.
  • Circular Dichroism : Monitors conformational changes in serum .

Q. How are enzyme kinetics studied for thiadiazole-based inhibitors?

  • Answer :
  • Surface Plasmon Resonance (SPR) : Measures real-time binding affinity (KD).
  • Stopped-Flow Spectroscopy : Captures transient intermediates in catalytic cycles .

Propiedades

IUPAC Name

2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O3S/c1-2-7-8-5(12-2)6-3(9)4(10)11/h1H3,(H,10,11)(H,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAHTIJLJPRDLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50510543
Record name [(5-Methyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50510543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83244-81-9
Record name [(5-Methyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50510543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.